(E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
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Overview
Description
(E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-5-methylbenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or quinones.
Reduction: Reduction reactions can convert the compound into dihydrochalcones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, quinones
Reduction: Dihydrochalcones
Substitution: Halogenated, sulfonated, or alkylated derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers and other materials for enhanced properties.
Biology
Antioxidant: The compound exhibits antioxidant properties, which can be useful in preventing oxidative stress-related diseases.
Antimicrobial: It has shown potential as an antimicrobial agent against various pathogens.
Medicine
Anti-inflammatory: The compound has anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Anticancer: Research has indicated its potential in inhibiting cancer cell growth.
Industry
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various applications.
Pharmaceuticals: It can be a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antioxidant activity may involve scavenging free radicals and upregulating antioxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- (2E)-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one
- (2E)-1-(2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has unique structural features that contribute to its distinct biological activities. The presence of multiple methoxy groups and a hydroxyl group enhances its reactivity and potential for forming hydrogen bonds, which can influence its interaction with biological targets.
Properties
IUPAC Name |
(E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-12-5-7-15(20)14(9-12)16(21)8-6-13-10-17(22-2)19(24-4)18(11-13)23-3/h5-11,20H,1-4H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHZULULTMZKCX-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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